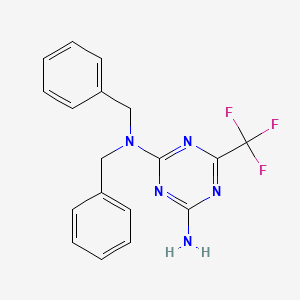
1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in various pharmaceutical drugs . The compound also contains a 2-bromophenylsulfonyl group, which is a type of sulfonyl group attached to a brominated phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the bipiperidine ring, the introduction of the methoxy group, and the attachment of the 2-bromophenylsulfonyl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bipiperidine ring, a methoxy group (-OCH3), and a 2-bromophenylsulfonyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom in the 2-bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlighted the synthesis of new derivatives containing sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties.
Marine-Derived Bromophenol Compounds : Research by Zhao et al. (2004) on bromophenol derivatives from red algae revealed compounds with potential biological activities.
Facile Synthesis of Sulfonyl Chlorides : Kim et al. (1992) developed a method for synthesizing various sulfonyl chlorides, which are crucial in synthetic chemistry. This method includes the use of bromophenyl methoxymethyl sulfides (Kim, Dong-Wook et al., 1992).
Anticancer Activities of Bromophenol Derivatives : A study by Guo et al. (2018) focused on a novel bromophenol derivative, demonstrating significant anticancer activities in human lung cancer cells.
Bioorganic Synthesis Reagents : The development of novel bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], by Hosmane et al. (1990) has implications for bioorganic synthesis.
Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the utility of aryl bromides, including bromophenyl derivatives, as building blocks for molecular wires in electronics (Stuhr-Hansen, N. et al., 2005).
Sulfonation Studies in Organic Chemistry : The sulfonation of biphenyl and its derivatives, a crucial reaction in organic synthesis, was explored by Cerfontain et al. (1994), showing the reactivity of these compounds.
Proton Exchange Membranes in Fuel Cells : Wang et al. (2012) synthesized new copoly(arylene ether sulfone)s containing methoxyphenyl groups, which have potential applications in proton exchange membranes for fuel cells (Wang, Chenyi et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-[(2-bromophenyl)sulfonyl]-1h-indole, have been reported to have a selective 5-ht6 receptor antagonist effect .
Mode of Action
Based on the structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group, which can form hydrogen bonds with amino acid residues in the target protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMKTJFGGJEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

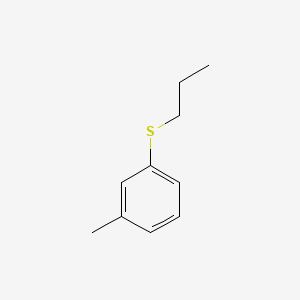
![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)
![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)

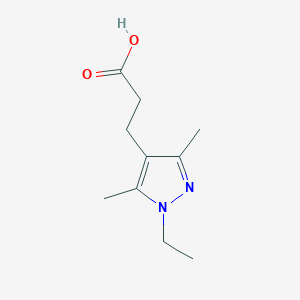
![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)
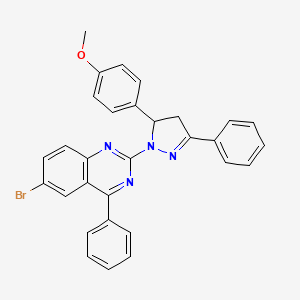
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)
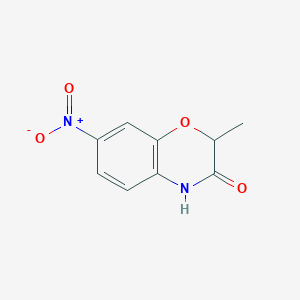

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
